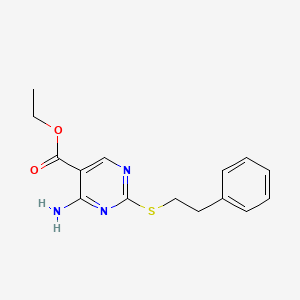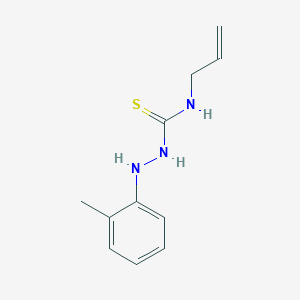![molecular formula C14H21N3O2 B7638720 2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone](/img/structure/B7638720.png)
2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has unique properties that make it a promising candidate for various applications, including drug development, biological research, and material science.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity through the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been shown to exhibit other biochemical and physiological effects. For example, studies have shown that this compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone in lab experiments is its unique chemical structure, which allows for a wide range of applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone. One potential direction is the further investigation of its antitumor activity and its potential use in cancer treatment. Another potential direction is the study of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a potential candidate for various applications, including drug development and biological research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5-methyl-1H-pyrazole-3-carboxaldehyde with 9-oxa-6-azaspiro[4.5]decan-6-amine in the presence of a suitable catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in drug development. Studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)-1-(9-oxa-6-azaspiro[4.5]decan-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-8-12(16-15-11)9-13(18)17-6-7-19-10-14(17)4-2-3-5-14/h8H,2-7,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWMZADRDIRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)N2CCOCC23CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylpiperidin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B7638647.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopropylcarbamoyl)acetamide](/img/structure/B7638660.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7638665.png)


![2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone](/img/structure/B7638698.png)
![4-[2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethyl]morpholine](/img/structure/B7638700.png)
![2-[(4R)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638706.png)
![2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7638708.png)
![[2-(Tert-butylamino)-2-oxoethyl] 3-methyl-1-benzothiophene-2-carboxylate](/img/structure/B7638714.png)
![6-oxa-9-azaspiro[3.6]decan-9-yl(2H-triazol-4-yl)methanone](/img/structure/B7638740.png)
![1-piperidin-1-yl-3-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B7638750.png)